molecular formula C19H22N2O3 B2538984 [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate CAS No. 1212406-08-0

[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate

Cat. No.: B2538984
CAS No.: 1212406-08-0
M. Wt: 326.396
InChI Key: MQXIFTFTCLAQHJ-UHFFFAOYSA-N
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Description

[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[221]heptanyl)acetate is a complex organic compound that features a bicyclo[221]heptane scaffold This structure is notable for its rigidity and unique three-dimensional shape, which can influence the compound’s reactivity and interactions with biological molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the bicyclo[2.2.1]heptane core through a Diels-Alder reaction, which is known for its ability to form complex ring structures efficiently. The subsequent steps involve functionalizing the bicyclo[2.2.1]heptane core with the anilino and cyanomethyl groups under controlled conditions, often using catalysts to enhance the reaction rates and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors might also be explored to improve efficiency and yield. Key parameters such as temperature, pressure, and the concentration of reactants would be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize intermediates and transition states.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[2.2.1]heptane core makes it an excellent candidate for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe for investigating cellular processes and pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the anilino group suggests that it might interact with certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as rigidity and thermal stability to the final products.

Mechanism of Action

The mechanism by which [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate exerts its effects involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The cyanomethyl group can act as an electrophile, participating in reactions that modify biological molecules. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclo[2.2.1]heptane core but differ in the functional groups attached to the core.

    N,N′-diarylsquaramides: These compounds contain a similar anilino group but lack the bicyclo[2.2.1]heptane structure.

Uniqueness

What sets [2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate apart is the combination of the bicyclo[2.2.1]heptane core with the anilino and cyanomethyl groups. This unique combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c20-8-9-21(17-4-2-1-3-5-17)18(22)13-24-19(23)12-16-11-14-6-7-15(16)10-14/h1-5,14-16H,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIFTFTCLAQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)OCC(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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